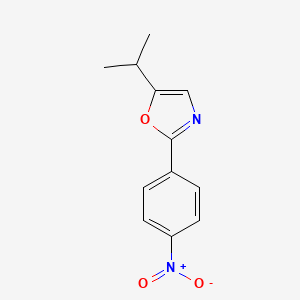

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole

Description

Properties

IUPAC Name |

2-(4-nitrophenyl)-5-propan-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8(2)11-7-13-12(17-11)9-3-5-10(6-4-9)14(15)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIVFTGTDDTQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with an isopropyl-substituted amine in the presence of a dehydrating agent to form the oxazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group undergoes reduction to form the corresponding amine. This reaction typically uses LiAlH₄ in anhydrous THF or H₂/Pd-C under catalytic hydrogenation conditions.

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Reduction of -NO₂ to -NH₂ | LiAlH₄, THF, 0°C → RT, 4–6 hrs | 2-(4-Aminophenyl)-5-(propan-2-yl)-1,3-oxazole | Yields vary based on solvent purity. |

Mechanism :

-

LiAlH₄ transfers hydride ions to the nitro group, forming an intermediate nitroso compound, which is further reduced to the amine .

Nucleophilic Substitution at Oxazole Ring

The oxazole ring’s position 4 is electrophilic due to resonance effects. Nucleophiles (e.g., amines, thiols) attack this position in polar aprotic solvents like DMF .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Substitution with ethylenediamine | DMF, 80–100°C, 8–12 hrs | 4-(Ethylenediamino)-2-(4-nitrophenyl)-5-(propan-2-yl)-1,3-oxazole | Steric hindrance from isopropyl may lower yields. |

Key Factors :

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions as a diene, forming bicyclic structures with electron-deficient dienophiles (e.g., maleic anhydride) .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Diels-Alder with maleic anhydride | Toluene, reflux, 24 hrs | Fused bicyclic adduct | Regioselectivity confirmed via NMR . |

Functionalization via Sulfonation

While not directly reported for this compound, structurally related oxazoles undergo sulfonation at the phenyl ring’s para-position using chlorosulfonic acid .

| Reaction | Conditions | Product | Notes |

|---|---|---|---|

| Sulfonation | ClSO₃H, CH₂Cl₂, 0°C → RT, 6 hrs | 2-(4-Nitro-3-sulfophenyl)-5-(propan-2-yl)-1,3-oxazole | Requires careful control of stoichiometry . |

Biological Activity-Driven Modifications

Derivatives of this compound show antimicrobial potential. Functionalization includes:

-

Acylation : Adding acetamide groups via reaction with acyl chlorides .

-

Sulfonyl Incorporation : Introducing sulfonamide moieties for enhanced bioactivity .

| Modification | Conditions | Application |

|---|---|---|

| Acylation with acetyl chloride | Pyridine, RT, 12 hrs | Antimicrobial agents |

Stability Under Hydrolytic Conditions

The oxazole ring resists hydrolysis in neutral aqueous media but decomposes under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions .

| Condition | Effect | Outcome |

|---|---|---|

| 6M HCl, reflux, 24 hrs | Ring opening | Formation of nitrophenyl ketone and ammonia . |

Scientific Research Applications

Chemistry

In the field of chemistry, 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with desired properties.

Biology

The compound's derivatives are under investigation for their biological activities , particularly in antimicrobial and anticancer research. Studies have shown that modifications to the oxazole ring can enhance biological activity against various cancer cell lines. For instance, derivatives have demonstrated significant antitumor activity against human tumor cell lines with IC50 values indicating high potency .

Medicine

In medicinal chemistry, research is ongoing to explore the compound's potential as a pharmaceutical intermediate . Its derivatives are being evaluated for their effects on biological systems, including mechanisms of action that involve interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions that modulate biological pathways.

Industry

The compound is also applied in the development of new materials , particularly in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for creating innovative products that require specific colorimetric or photonic characteristics.

Case Studies and Research Findings

- Anticancer Activity : A study reported that derivatives of this compound exhibited potent activity against multiple cancer cell lines, including prostate and colon cancer cells. The most active compounds showed IC50 values as low as 0.11 µM against A549 cells .

- Biological Mechanisms : Research highlighted that certain derivatives could selectively inhibit carbonic anhydrases associated with cancer progression at nanomolar concentrations. This selectivity suggests potential therapeutic applications in targeting tumor growth .

- Material Science Applications : In industrial contexts, the compound has been utilized to develop novel materials with enhanced properties for various applications including coatings and electronic devices due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole with analogous compounds:

*Estimated based on structural analogs.

Key Observations :

- Heterocycle Influence : Oxadiazoles (e.g., XIV) generally exhibit higher metabolic stability than oxazoles due to reduced ring reactivity. However, oxazoles like the target compound may offer better solubility due to smaller heteroatomic content .

- Substituent Effects: Electron-withdrawing groups (e.g., nitro) enhance pharmacological activity in CNS-targeted compounds .

Biological Activity

2-(4-Nitrophenyl)-5-(propan-2-yl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a nitrophenyl group and an oxazole ring, which are critical for its biological activity. The presence of the nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain oxazole derivatives demonstrated significant antibacterial activity against Enterococcus faecium and other pathogens, suggesting their potential as new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Various studies have reported that oxazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, compounds similar to this compound have shown IC50 values in the micromolar range against multiple cancer cell lines, indicating effective cytotoxicity .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Enzymes: The oxazole ring can interact with various enzymes and receptors, modulating biological pathways that lead to cell death in cancer cells.

- Electron Transfer Reactions: The nitrophenyl group may participate in electron transfer reactions that enhance the compound's reactivity towards biological targets.

Case Study 1: Anticancer Evaluation

A series of experiments evaluated the cytotoxic effects of this compound derivatives on human leukemia cell lines. The results indicated that certain derivatives had IC50 values as low as 0.65 µM against MCF-7 cells, significantly higher than standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against a panel of bacteria. The results showed that specific modifications to the nitrophenyl group enhanced antibacterial efficacy, leading to a mean IC50 value of approximately 92.4 µM across various strains .

Research Findings Summary Table

| Study | Biological Activity | Cell Line/Pathogen | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | Anticancer | MCF-7 | 0.65 | Induces apoptosis |

| Study 2 | Antimicrobial | E. faecium | 92.4 | Effective against Gram-positive bacteria |

| Study 3 | Anticancer | U-937 | 2.41 | Higher selectivity against cancer cells |

Q & A

Basic Research Questions

Q. How can the crystal structure of 2-(4-nitrophenyl)-5-(propan-2-yl)-1,3-oxazole be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Oxford Diffraction Gemini R Ultra Ruby CCD) with MoKα radiation (λ = 0.71073 Å) enables precise lattice parameter determination. Structure refinement via SHELXL (part of the SHELX suite) resolves atomic positions, thermal parameters, and disorder (e.g., fluorine positional disorder in analogous oxazole derivatives) .

- Key Parameters : Monitor -factor convergence (target < 0.05), validate with and goodness-of-fit (). For disordered moieties, refine occupancy rates using PART instructions in SHELXL .

Q. What spectroscopic techniques are suitable for characterizing the electronic environment of the nitrophenyl group in this compound?

- Methodology :

- UV-Vis Spectroscopy : Analyze transitions of the nitro group (absorption ~300–400 nm). Solvent polarity effects can indicate charge-transfer interactions.

- NMR Spectroscopy : and NMR detect deshielding effects on aromatic protons due to electron-withdrawing nitro groups. Compare chemical shifts with analogous compounds (e.g., 5-(4-nitrophenyl)oxazole derivatives) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric () and symmetric () NO stretching .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for this compound’s electronic structure?

- Methodology :

- Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF) and electrostatic potential (ESP) maps. Compare with experimental SCXRD-derived electron density maps to validate intramolecular interactions (e.g., C–H···F or π-stacking in related oxazoles) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare computed vs. experimental bond lengths (e.g., C–C distances in oxazole rings) to identify discrepancies caused by crystal packing effects .

Q. What strategies mitigate challenges in synthesizing sterically hindered oxazole derivatives like this compound?

- Methodology :

- Reaction Design : Use microwave-assisted synthesis to enhance reaction rates and reduce side products. For example, cyclocondensation of nitrophenyl-substituted precursors with isopropyl ketones under controlled microwave irradiation (e.g., 150°C, 30 min) .

- Purification : Employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from regioisomers. Monitor purity via LC-MS (e.g., >95% by area normalization) .

Q. How can intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodology :

- Topology Analysis : Use Mercury software to visualize and quantify weak interactions (e.g., C–H···O/N hydrogen bonds, π–π stacking distances ~3.5–4.0 Å). Compare packing motifs with structurally similar oxazoles (e.g., 5-(4-fluorophenyl) derivatives) to identify stabilizing interactions .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (e.g., ~371–372 K) with intermolecular bond strengths. Higher stability in densely packed crystals suggests stronger lattice interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.